(E)-4-(benzo[d][1,3]dioxol-5-ylmethylene)-2-mercapto-1-phenyl-1H-imidazol-5(4H)-one
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Description
(E)-4-(benzo[d][1,3]dioxol-5-ylmethylene)-2-mercapto-1-phenyl-1H-imidazol-5(4H)-one is a useful research compound. Its molecular formula is C17H12N2O3S and its molecular weight is 324.35. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target various cancer cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. It is synthesized via a pd-catalyzed c-n cross-coupling , which suggests that it may interact with its targets through a similar mechanism
Biochemical Pathways
Compounds with similar structures have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound may affect similar pathways, leading to downstream effects such as cell cycle arrest and apoptosis.
Result of Action
Compounds with similar structures have been shown to have anticancer activity against various cancer cell lines . This suggests that this compound may have similar effects.
Properties
IUPAC Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-phenyl-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S/c20-16-13(8-11-6-7-14-15(9-11)22-10-21-14)18-17(23)19(16)12-4-2-1-3-5-12/h1-9H,10H2,(H,18,23)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSOPOIXPRHSOB-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)N(C(=S)N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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